4-nitro-1-(oxetan-3-yl)-1H-pyrazole 4-nitro-1-(oxetan-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16551010
InChI: InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2
SMILES:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol

4-nitro-1-(oxetan-3-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16551010

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-1-(oxetan-3-yl)-1H-pyrazole -

Specification

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
IUPAC Name 4-nitro-1-(oxetan-3-yl)pyrazole
Standard InChI InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2
Standard InChI Key CATVJEVOFGUNHO-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)N2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Nitro-1-(oxetan-3-yl)-1H-pyrazole consists of a pyrazole core substituted with a nitro (-NO₂) group at position 4 and an oxetane ring (a four-membered cyclic ether) at position 1. The oxetane moiety introduces steric strain and polarity, while the nitro group confers electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Calculated molecular properties of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

PropertyValue
Molecular formulaC₆H₇N₃O₃
Molecular weight169.14 g/mol
IUPAC name4-nitro-1-(oxetan-3-yl)-1H-pyrazole
Key functional groupsNitro (-NO₂), oxetane

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from studies on similar nitro-pyrazoles and oxetane-containing systems:

  • IR spectroscopy: Strong absorptions near 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) . Peaks at 980–1050 cm⁻¹ correspond to C-O-C vibrations in the oxetane ring .

  • ¹H NMR: Pyrazole protons at position 3 and 5 are expected near δ 8.2–8.5 ppm due to deshielding by the nitro group. Oxetane protons appear as multiplet signals between δ 4.5–5.0 ppm .

  • ¹³C NMR: The nitro-bearing carbon (C4) resonates at δ 140–145 ppm, while oxetane carbons appear at δ 75–85 ppm .

Synthesis and Reaction Optimization

Retrosynthetic Analysis

Two primary synthetic strategies are proposed based on methodologies for analogous compounds:

  • Direct nitration of 1-(oxetan-3-yl)-1H-pyrazole:

    • Nitration using HNO₃/H₂SO₄ at 0–5°C to achieve regioselective substitution at the 4-position .

    • Challenges include controlling poly-nitration and oxetane ring stability under acidic conditions.

  • Cyclocondensation of oxetane-containing precursors:

    • Reaction of oxetan-3-amine with α,β-unsaturated nitroalkenes in PEG-400, a solvent system shown to facilitate pyrazole formation in related syntheses .

Table 2: Hypothetical reaction conditions for strategy 2

ParameterOptimization Range
SolventPEG-400 or dioxane
Temperature60–80°C
CatalystAcetic acid (5–10 mol%)
Reaction time4–8 hours

Green Chemistry Considerations

The use of polyethylene glycol (PEG-400) as a recyclable solvent aligns with eco-friendly protocols demonstrated in the synthesis of indeno-pyrazole derivatives . This approach minimizes waste and improves atom economy compared to traditional nitration methods.

Biological Activity and Structure-Activity Relationships

Antitumor Activity

Pyrazole derivatives bearing electron-withdrawing groups show promise as kinase inhibitors. In a study of 1,5-diphenylpyrazole-4-carbonitriles, nitro-containing analogs exhibited IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) . The oxetane ring’s metabolic stability could prolong the compound’s half-life in vivo, making it a candidate for targeted cancer therapies.

Comparative Analysis with Structural Analogs

Table 3: Activity trends in related pyrazole derivatives

CompoundSubstituentsKey Biological Activity
3f 4-nitrophenyl, indeno-fusedAntimicrobial (ZOI: 21–24 mm)
27c Diphenyl, cyano, acetylAntitumor (IC₅₀: 8.2 μM)
Target compound4-nitro, oxetan-3-ylHypothetical dual activity

The oxetane ring distinguishes 4-nitro-1-(oxetan-3-yl)-1H-pyrazole from conventional nitro-pyrazoles, potentially reducing off-target interactions through steric hindrance while maintaining potency .

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